9,9-Didodecyl-2,7-dibromofluorene
Overview
Description
9,9-Didodecyl-2,7-dibromofluorene: is a chemical compound with the molecular formula C37H56Br2 . It is a derivative of fluorene, where the fluorene core is substituted with two bromine atoms at the 2 and 7 positions and two dodecyl groups at the 9 position. This compound is known for its applications in the field of organic electronics, particularly as an intermediate for polymeric light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .
Scientific Research Applications
Chemistry: 9,9-Didodecyl-2,7-dibromofluorene is used as an intermediate in the synthesis of polymeric materials for organic electronics. It is a key building block for the production of polymeric light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .
Biology and Medicine: While its primary applications are in materials science, derivatives of this compound are being explored for potential use in biological imaging and as sensors due to their fluorescent properties .
Industry: In the industrial sector, this compound is used in the production of high-performance materials for electronic devices, including displays and lighting .
Mechanism of Action
Target of Action
The primary target of 9,9-Didodecyl-2,7-dibromofluorene, also known as 2,7-Dibromo-9,9-didodecyl-9H-fluorene, is the polymeric light-emitting diodes (LEDs) . This compound serves as an intermediate in the synthesis of these LEDs .
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling or Stille coupling reactions . These are types of cross-coupling methods used in organic chemistry to create carbon-carbon bonds between two different types of compounds .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis ofpolymer semiconductors , which are used in the construction of LEDs .
Result of Action
The result of the action of this compound is the successful synthesis of polymeric light-emitting diodes . These LEDs have a wide range of applications, including display technologies .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place and is incompatible with oxidizing agents . These factors can influence the compound’s stability and efficacy in the synthesis of polymeric LEDs .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
9,9-Didodecyl-2,7-dibromofluorene plays a significant role in biochemical reactions, particularly in the synthesis of polymer semiconductors . It interacts with various enzymes and proteins during these reactions. For instance, it can engage in Suzuki coupling or Stille coupling reactions, which are catalyzed by palladium-based enzymes . These interactions are crucial for the formation of polymeric structures that exhibit unique electronic properties.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, its presence can alter the expression of genes involved in the synthesis of polymeric materials, thereby affecting the overall metabolic activity of the cell. Additionally, it can impact cell signaling pathways that regulate cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes involved in polymerization reactions, leading to changes in gene expression. The compound’s bromine atoms play a crucial role in these interactions, as they can form covalent bonds with specific amino acid residues in enzymes, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to oxidizing agents . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance the synthesis of polymeric materials without causing significant toxicity . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of polymeric materials . It interacts with enzymes such as palladium-based catalysts, which facilitate its incorporation into polymeric structures. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These proteins facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions of the cell, such as the cell membrane.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the endoplasmic reticulum, where it participates in the synthesis of polymeric materials. This localization is essential for its role in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Didodecyl-2,7-dibromofluorene typically involves the bromination of 9,9-didodecylfluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9,9-Didodecyl-2,7-dibromofluorene undergoes substitution reactions where the bromine atoms are replaced by other functional groups.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, and alkoxides.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products:
Thioether Derivatives: Formed from substitution reactions with thiols.
Biaryl Compounds: Formed from coupling reactions with boronic acids.
Comparison with Similar Compounds
- 9,9-Dioctyl-2,7-dibromofluorene
- 9,9-Dihexyl-2,7-dibromofluorene
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Comparison:
- 9,9-Dioctyl-2,7-dibromofluorene: Similar to 9,9-Didodecyl-2,7-dibromofluorene but with shorter octyl chains. It also finds applications in OLEDs and polymeric LEDs .
- 9,9-Dihexyl-2,7-dibromofluorene: Has even shorter hexyl chains and is used in similar applications but may exhibit different solubility and processing properties .
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene: Lacks the long alkyl chains, which can affect its solubility and the properties of the resulting polymers .
Uniqueness: The long dodecyl chains in this compound provide enhanced solubility in organic solvents and improved processability, making it particularly suitable for the fabrication of high-performance electronic materials .
Properties
IUPAC Name |
2,7-dibromo-9,9-didodecylfluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56Br2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOUJVGPGBSIFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408708 | |
Record name | 9,9-Didodecyl-2,7-dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286438-45-7 | |
Record name | 9,9-Didodecyl-2,7-dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromo-9,9-didodecylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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